molecular formula C5H5ClO4 B12690594 3-(Chloromethyl)butenedioic acid CAS No. 149230-80-8

3-(Chloromethyl)butenedioic acid

Cat. No.: B12690594
CAS No.: 149230-80-8
M. Wt: 164.54 g/mol
InChI Key: OKLWGALVQNNLCI-HNQUOIGGSA-N
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Description

3-(Chloromethyl)butenedioic acid is a chlorinated dicarboxylic acid with the molecular formula C₅H₅ClO₄ and a calculated molecular weight of 164.54 g/mol. It features a chloromethyl (-CH₂Cl) substituent on a conjugated diene backbone with two carboxylic acid groups.

Properties

CAS No.

149230-80-8

Molecular Formula

C5H5ClO4

Molecular Weight

164.54 g/mol

IUPAC Name

(Z)-2-(chloromethyl)but-2-enedioic acid

InChI

InChI=1S/C5H5ClO4/c6-2-3(5(9)10)1-4(7)8/h1H,2H2,(H,7,8)(H,9,10)/b3-1+

InChI Key

OKLWGALVQNNLCI-HNQUOIGGSA-N

Isomeric SMILES

C(/C(=C\C(=O)O)/C(=O)O)Cl

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)butenedioic acid can be achieved through several methods. One common approach involves the chlorination of butenedioic acid derivatives. For instance, the reaction of maleic anhydride with thionyl chloride can produce 3-(Chloromethyl)butenedioic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)butenedioic acid often involves large-scale chlorination processes. These methods utilize advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts like zinc chloride or ferric chloride can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)butenedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted butenedioic acid derivatives, which can have different functional groups attached to the original structure .

Scientific Research Applications

3-(Chloromethyl)butenedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)butenedioic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. The double bond in the butenedioic acid moiety can also participate in reactions that alter the compound’s biological activity .

Comparison with Similar Compounds

3-Hexenedioic Acid

Molecular Formula : C₆H₈O₄ | Molecular Weight : 144.12 g/mol

  • Structural Differences : Lacks the chloromethyl group but shares the diacid and alkene functionalities.
  • Key Properties: Lower molecular weight due to absence of chlorine. Moderate acidity (pKa ~2–3 for dicarboxylic acids), influenced by conjugation of the double bond. Non-chlorinated structure reduces electrophilicity, making it less reactive in substitution reactions compared to chlorinated analogs.
  • Applications : Used in biodegradable polymers and as a chelating agent.

Comparison :
The chloromethyl group in 3-(Chloromethyl)butenedioic acid increases molecular weight by ~20 g/mol and enhances electrophilicity, favoring nucleophilic substitution reactions. The chlorine atom also lowers the pKa of the carboxylic acids due to its electron-withdrawing inductive effect, increasing acidity .

3-Chloro Butanoic Acid Derivatives

Example Compound: 3-Chloro butanoic acid Molecular Formula: C₄H₇ClO₂ | Molecular Weight: 122.55 g/mol

  • Structural Differences: Monocarboxylic acid with a chloro substituent at the β-position.
  • Key Properties :
    • Higher volatility compared to diacids.
    • pKa ~4.5 (typical for β-chloro carboxylic acids).
    • Reactivity dominated by nucleophilic displacement of chlorine.
  • Applications : Intermediate in pharmaceuticals and agrochemicals.

Comparison: 3-(Chloromethyl)butenedioic acid’s dual carboxylic acid groups result in significantly stronger acidity (pKa <2 for both groups) and lower volatility. The chloromethyl group offers a distinct reaction site for polymer crosslinking or further functionalization, unlike the β-chloro substituent in 3-chloro butanoic acid .

3-(4-Chlorophenyl)-3-butenoic Acid

Molecular Formula : C₁₀H₉ClO₂ | Molecular Weight : 196.63 g/mol

  • Structural Differences: Aromatic chlorophenyl group attached to a mono-carboxylic acid.
  • Key Properties :
    • Lipophilic due to the aromatic ring.
    • Conjugation between the phenyl group and double bond stabilizes the structure.
    • pKa ~4–5 (weaker acid than aliphatic diacids).
  • Applications: Potential use in liquid crystals or surfactants.

Comparison :
The absence of an aromatic ring in 3-(Chloromethyl)butenedioic acid reduces lipophilicity, enhancing water solubility. The diacid structure also increases acidity by ~2–3 pH units compared to aromatic analogs. The chloromethyl group’s inductive effect further polarizes the molecule, promoting reactivity in aqueous environments .

Bis(Chloromethyl)Ether (BCME)

Molecular Formula : C₂H₄Cl₂O | Molecular Weight : 114.96 g/mol

  • Structural Differences : Ether with two chloromethyl groups.
  • Key Properties: Highly toxic (carcinogenic) due to chloroalkylating activity. Volatile and reactive, used historically in polymer synthesis.
  • Applications : Restricted due to safety concerns.

Comparison :
While 3-(Chloromethyl)butenedioic acid shares chloromethyl functionality, its dicarboxylic acid groups reduce volatility and may mitigate toxicity. However, handling precautions for chloromethyl compounds (e.g., skin/eye protection) remain critical .

Research Findings and Implications

Acidity: The diacid structure and chloromethyl group in 3-(Chloromethyl)butenedioic acid result in stronger acidity compared to monocarboxylic acids and non-chlorinated diacids .

Reactivity : The chloromethyl group facilitates nucleophilic substitutions (e.g., with amines or thiols), enabling applications in drug conjugation or polymer crosslinking.

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